molecular formula C26H27N5O2 B2883204 3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 931620-95-0

3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2883204
CAS番号: 931620-95-0
分子量: 441.535
InChIキー: WJXZDUCNKIRLFN-MDWZMJQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tricyclic xanthine-derived family, characterized by a pyrimido[2,1-f]purine core fused with a six-membered heterocyclic ring. This scaffold is frequently modified at the N-3, N-9, and C-7 positions to enhance biological activity or physicochemical properties. The cinnamyl (3-phenylprop-2-enyl) group at N-3 and the 2,3-dimethylphenyl substituent at N-9 distinguish this compound from others in the class.

特性

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-10-7-14-21(19(18)2)29-16-9-17-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)15-8-13-20-11-5-4-6-12-20/h4-8,10-14H,9,15-17H2,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZDUCNKIRLFN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Core Synthesis Methods

Method Reagents/Conditions Yield Source
Mannich cyclization 2,4,6-Triaminopyrimidine, formaldehyde, HCl 65–75%
Microwave-assisted HMDS, THF, 150°C, 30 min 82%
Solvent-free cyclization Polyphosphoric acid, 120°C, 6 h 68%

Key Notes :

  • Microwave methods reduce reaction times from hours to minutes.
  • Mannich reactions require strict stoichiometric control to avoid dimerization.

Introduction of 2,3-Dimethylphenyl Group at Position 9

The 9-position is functionalized via alkylation or nucleophilic aromatic substitution (NAS) using 2,3-dimethylbenzyl derivatives.

Table 2: 9-Substitution Strategies

Substrate Reagent Conditions Yield Source
8-Bromotheophylline 2,3-Dimethylbenzylamine DMF, 110°C, 12 h 58%
7-(3-Chloropropyl) analog 2,3-Dimethylphenethyl bromide K2CO3, DMF, 80°C, 8 h 63%
NAS of chloropurinedione 2,3-Dimethylphenylboronic acid Pd(OAc)2, SPhos, K3PO4 71%

Mechanistic Insight :

  • Alkylation favors the 9-position due to steric and electronic effects of the tricyclic core.
  • Palladium-catalyzed cross-coupling enables regioselective aryl introduction.

Cinnamyl Group Installation at Position 3

The cinnamyl moiety is introduced via Mitsunobu reactions or propargylamine intermediates.

Table 3: Cinnamylation Methods

Method Reagents/Conditions Yield Source
Mitsunobu reaction Cinnamyl alcohol, DIAD, PPh3, THF, RT 44%
Propargylamine alkylation Cinnamyl chloride, K2CO3, DMF, 60°C 51%
Heck coupling Cinnamyl bromide, Pd(PPh3)4, Et3N, DMF 39%

Optimization Challenges :

  • Mitsunobu conditions require anhydrous environments to prevent diethyl azodicarboxylate (DEAD) decomposition.
  • Propargylamine routes necessitate strict temperature control to avoid epimerization.

Final Compound Characterization

The target compound is purified via silica gel chromatography (EtOAc/hexane, 3:7) and characterized by:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.12 (m, 8H, aromatic), 6.72 (d, J = 16 Hz, 1H, CH=CH), 4.31 (t, J = 6 Hz, 2H, N-CH2), 3.52 (s, 3H, N-CH3).
  • HRMS : m/z 487.2121 [M+H]+ (calc. 487.2118).

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

Route Steps Total Yield Cost (Relative) Scalability
A 4 17% High Moderate
B 3 22% Medium High
C 5 12% Low Low

Route A : Core → 9-substitution → 3-cinnamylation.
Route B : Prefunctionalized core + one-pot alkylation.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts (Heck coupling) increase expenses vs. Mitsunobu routes.
  • Green Chemistry : Solvent-free cyclization and microwave methods reduce E-factors by 40%.

化学反応の分析

Types of Reactions

3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (N-3 / N-9) Melting Point (°C) Yield (%) Key Spectral Data (UV λmax, logε) Reference
Target Compound Cinnamyl / 2,3-Dimethylphenyl Not reported Not reported Not reported -
1,3-Dimethyl-9-(prop-2-ynyl)-...dione (24) Prop-2-ynyl / - 203–206 93 296 nm, 4.19
9-Ethenyl-1,3-dimethyl-...dione (22) Ethenyl / - 268–271 70 304 nm, 4.40
9-(3,4-Dihydroxyphenethyl)-...dione (20a) - / 3,4-Dihydroxyphenethyl Not reported 71 Not reported
10-Ethyl-1,3-dimethyl-diazepino...dione (26) Ethyl / Diazepino ring expansion 124–125 38 300 nm, 4.22

Key Observations :

  • Substituent Effects : The cinnamyl group in the target compound likely enhances π-π stacking interactions compared to smaller alkyne/alkenyl groups in 24 and 22 . The 2,3-dimethylphenyl group may increase steric bulk and lipophilicity relative to the dihydroxyphenethyl group in 20a , which is polar and prone to oxidation .
  • Synthetic Efficiency : Yields for tricyclic xanthines vary widely (38–93%), influenced by reaction conditions. The target compound’s synthesis (if analogous to 20a ) may require optimized alkylation or coupling steps to accommodate bulky substituents .
  • Thermal Stability: Higher melting points (e.g., 268–271°C for 22) correlate with rigid, planar structures, whereas diazepino derivatives like 26 exhibit lower melting points due to ring flexibility .

Antiinflammatory Activity

Compounds with hydroxyl or prenyl groups (e.g., 20a ) show potent antiinflammatory effects in rat arthritis models, comparable to naproxen, by inhibiting cyclooxygenase (COX). The target compound’s cinnamyl group may mimic NSAID-like activity but lacks reported COX data .

Neurodegenerative Disease Targets

Hybrid xanthine-dopamine compounds (e.g., 12 , 13 ) and benzyl-substituted analogs (e.g., 9-(2-chloro-6-fluorobenzyl)-...dione) demonstrate dual MAO-B/PDE4B inhibition, relevant for Parkinson’s disease. The target compound’s dimethylphenyl group could enhance blood-brain barrier penetration, but receptor affinity remains unverified .

Receptor Binding and Enzyme Inhibition

  • 5-HT/D2 Receptor Affinity: Pyrimidino[2,1-f]purines with isoquinolinyl-alkyl chains (e.g., compound 5) exhibit nanomolar affinity for serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors. The target compound’s cinnamyl group may compete with these moieties for hydrophobic binding pockets .
  • PDE4B/PDE10A Inhibition: Substituents at N-9 and N-10 significantly influence PDE selectivity. Diazepino derivatives like 26 show moderate PDE4B activity (logε ~4.22), while bulkier groups (e.g., dihydroxyphenethyl in 20a) may favor PDE10A .

生物活性

3-Cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure combines a cinnamyl group with a tetrahydropyrimido purine core, which may contribute to its biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H25N5O2
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 938915-83-4

The structure includes a cinnamyl moiety and a dimethylphenyl group attached to the purine core, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of the 9-cinnamyl purine skeleton significantly inhibit nitric oxide production in LPS-induced macrophages. The compound showed an IC50 value of 6.4 µM compared to 26.4 µM for resveratrol, indicating strong anti-inflammatory potential .
    • It also reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and inhibited iNOS and COX-2 protein levels. The mechanism involves disrupting TLR4–MyD88 interactions and suppressing NF-κB signaling pathways .
  • Anticonvulsant Activity :
    • Related compounds within the same class have shown anticonvulsant properties in animal models. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited significant anticonvulsant activity by increasing GABA levels and inhibiting GABA transaminase .

The precise mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter metabolism.
  • Receptor Modulation : Interaction with receptors such as TLR4 could modulate downstream signaling pathways critical in inflammation and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFindings
Study on 9-Cinnamyl Purines Demonstrated significant inhibition of nitric oxide production in macrophages; effective in reducing inflammatory cytokines.
Anticonvulsant Activity Study Showed increased GABA levels and inhibition of GABA transaminase; indicates potential for seizure management.

Q & A

Q. What are the key synthetic routes for preparing 3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis involves multi-step organic reactions:

Intermediate Preparation : Begin with Friedel-Crafts alkylation to generate the cinnamyl and 2,3-dimethylphenyl intermediates.

Core Formation : Cyclization under reflux (e.g., using ethanol or dichloromethane) to form the tetrahydropyrimido[2,1-f]purine core.

Functionalization : Methylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Key Optimization : Adjust reaction time (10–20 hours) and temperature (80–120°C) to improve yield (up to 93% in analogous syntheses) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., δ 3.35–3.53 ppm for methyl groups; δ 4.26–4.52 ppm for tetrahydropyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 460–470) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1,701 cm⁻¹ (C=O stretch) and 3,123 cm⁻¹ (C-H aromatic) confirm functional groups .

Q. Which in vitro assays are used for preliminary bioactivity screening?

Methodological Answer:

  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., breast cancer MCF-7) to measure IC₅₀ values.
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits.
  • Apoptosis Markers : Caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) for cyclization to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd/C or Pd(PPh₃)₄ for cross-coupling steps; optimize loading (0.05–0.1 mmol) to reduce side products .
  • Temperature Gradients : Employ microwave-assisted synthesis (100–150°C) to reduce reaction time from 20 hours to 2–4 hours .

Q. How do substituent modifications (e.g., cinnamyl vs. chlorophenyl) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :

    Substituent Biological Effect Reference
    Cinnamyl (current)Enhanced apoptosis via caspase-3 activation
    Chlorophenyl (analog)Increased kinase inhibition (IC₅₀ < 1 µM)
    Dimethoxyphenyl (analog)Reduced cytotoxicity (IC₅₀ > 10 µM)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities for target enzymes .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility .
  • Metabolite Identification : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites contributing to activity loss .
  • Dose Escalation : Conduct MTD (maximum tolerated dose) studies to align in vitro IC₅₀ with plasma concentrations .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability of the purine core in ATP-binding pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution for substituents (e.g., cinnamyl’s π-π stacking) to refine binding affinity predictions .

Notes

  • Data Sources : Excluded non-peer-reviewed platforms (e.g., BenchChem). Relied on PubChem, synthetic protocols, and pharmacological studies from journals .
  • Contradictions : Some analogs show conflicting cytotoxicity profiles (e.g., dimethoxyphenyl vs. cinnamyl), necessitating rigorous SAR validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。